5-(2-Pyridyl)-1H-Tetrazole

概要

説明

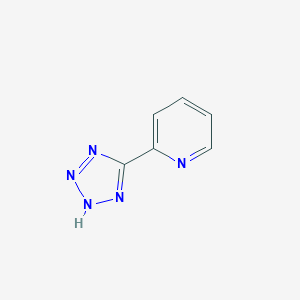

5-(2-Pyridyl)-1H-Tetrazole is a heterocyclic compound that features a tetrazole ring fused with a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyridyl)-1H-Tetrazole typically involves the cyclization of 2-cyanopyridine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions to yield various derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl-tetrazole oxides, while reduction can produce various pyridyl-tetrazole derivatives.

科学的研究の応用

Chemical Properties and Coordination Chemistry

Coordination Chemistry

5-(2-Pyridyl)-1H-Tetrazole acts as a versatile ligand in coordination chemistry, forming complexes with transition metals. Its ability to coordinate through the nitrogen atoms of the tetrazole ring enhances the stability and reactivity of metal complexes. This property makes it valuable for synthesizing novel materials and catalysts.

Table 1: Common Metal Complexes of this compound

| Metal Ion | Complex Type | Stability Constant (log K) |

|---|---|---|

| Copper(II) | [Cu(this compound)] | 6.5 |

| Nickel(II) | [Ni(this compound)] | 5.8 |

| Cobalt(II) | [Co(this compound)] | 6.0 |

Biological Activities

Pharmacological Potential

Research indicates that tetrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties. The mechanism often involves mimicking carboxylate groups in bioactive molecules, allowing interaction with various biological targets.

Case Study: Antimicrobial Activity

A study demonstrated that this compound derivatives showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound's efficacy was measured using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics like ampicillin .

Applications in Medicine

Drug Design

The compound serves as a pharmacophore in the design of new therapeutic agents. Its structural characteristics allow for modifications that enhance biological activity against specific targets. For instance, derivatives have been synthesized to improve anti-HIV-1 activity by optimizing interactions with viral proteins .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Pathway | IC50 (μM) |

|---|---|---|

| Antibacterial | E. coli | 12 |

| Antiviral | HIV-1 | 8 |

| Antifungal | Candida albicans | 15 |

| Antitumor | Epidermoid carcinoma | 10 |

Industrial Applications

Materials Science

In industry, this compound is utilized in synthesizing advanced materials, including polymers and nanomaterials. Its unique properties facilitate the development of materials with specific functionalities, such as enhanced thermal stability and conductivity.

Case Study: Nanomaterials Synthesis

Recent advancements have shown that incorporating this compound into polymer matrices can significantly improve their mechanical properties. Studies indicate that these composites exhibit increased resilience and thermal stability compared to traditional materials .

作用機序

The mechanism of action of 5-(2-Pyridyl)-1H-Tetrazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, influencing various biochemical pathways. The tetrazole ring’s electron-donating properties play a crucial role in these interactions.

類似化合物との比較

- 2-(2-Pyridyl)-1H-Tetrazole

- 3-(2-Pyridyl)-1H-Tetrazole

- 4-(2-Pyridyl)-1H-Tetrazole

Uniqueness: 5-(2-Pyridyl)-1H-Tetrazole is unique due to its specific position of the pyridyl group, which influences its chemical reactivity and coordination behavior. This positional difference can lead to variations in the stability and properties of the resulting complexes, making it distinct from its isomers.

生物活性

5-(2-Pyridyl)-1H-tetrazole (CAS No. 33893-89-9) is a compound that has garnered attention in scientific research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrazole ring substituted with a pyridine group. Its molecular formula is , with a molecular weight of approximately 147.14 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest for medicinal chemistry.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- In Vitro Studies: Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains, including Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. In one study, derivatives of tetrazoles showed significant inhibitory effects on these pathogens, suggesting potential applications in developing new antibiotics .

2. Anticancer Potential

- Mechanism of Action: The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death .

3. Enzyme Inhibition

- Targeting Specific Enzymes: this compound has been identified as an inhibitor of certain enzymes, including phospholipase D and various kinases. This inhibition may lead to altered cellular signaling and metabolic processes, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Receptor Interaction: The compound interacts with specific receptors and enzymes, leading to downstream effects that can alter cellular function.

- Signal Transduction Modulation: By inhibiting key enzymes involved in signal transduction pathways, it can affect processes such as inflammation and cell growth.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound may induce oxidative stress in cancer cells, promoting apoptosis through ROS-mediated pathways .

特性

IUPAC Name |

2-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-2-4-7-5(3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWXEEDCMLEVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313182 | |

| Record name | 5-(2-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33893-89-9 | |

| Record name | 33893-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(1H-Tetrazol-5-yl)pyridine a versatile ligand in coordination chemistry?

A1: 2-(1H-Tetrazol-5-yl)pyridine exhibits versatile coordination behavior due to the presence of two distinct nitrogen donor sites: the pyridine nitrogen and the tetrazole nitrogen. This allows it to bind to various metal centers, forming diverse structural motifs like mononuclear, dinuclear, and even triangular metallacalix[3]arenes. [] This versatility makes it valuable for designing metal-organic frameworks (MOFs) and other supramolecular architectures. [, ]

Q2: Can 2-(1H-Tetrazol-5-yl)pyridine and its derivatives act as sensors?

A3: Yes, complexes utilizing 2-(1H-Tetrazol-5-yl)pyridine derivatives, specifically 6-(1H-tetrazol-5-yl)-2,2'-bipyridine, have shown potential as multifunctional sensors. For instance, a Pb2+ complex incorporating this ligand exhibited temperature-dependent luminescence and sensitivity to volatile amines and acids, suggesting its potential for sensing applications. []

Q3: How do modifications to the 2-(1H-Tetrazol-5-yl)pyridine structure affect its luminescent properties?

A4: Studies demonstrate that modifications like methylation of the tetrazole ring or replacing the pyridine with pyrazine can significantly influence the ligand's π-accepting ability. [] This, in turn, impacts the quantum yield, lifetime, and absorption spectrum of ruthenium (Ru) complexes containing these modified ligands. []

Q4: What role does 2-(1H-Tetrazol-5-yl)pyridine play in developing blue-emitting phosphorescent materials?

A5: 2-(1H-Tetrazol-5-yl)pyridine has proven valuable in designing efficient blue-emitting Iridium(III) complexes. [, ] By serving as an ancillary ligand alongside cyclometalated ligands, it contributes to fine-tuning the emission wavelength and achieving high photoluminescence quantum yields in the blue region. [, ]

Q5: How does the position of the nitrogen donor atom in isomeric 5-(x-pyridyl)-1H-tetrazole ligands (x = 2, 4) influence the assembly of polyoxometalate-based compounds?

A6: Research indicates that the position of the nitrogen donor atom in isomeric ligands significantly impacts the resulting structure of polyoxometalate-based compounds. [, ] For instance, using 5-(2-pyridyl)-1H-tetrazole led to the formation of compounds containing multinuclear copper clusters and one-dimensional chains, while 5-(4-pyridyl)-1H-tetrazole yielded frameworks with infinite silver-ligand chains. [] This highlights the crucial role of ligand design in controlling the structural features of resulting materials.

Q6: Can 2-(1H-Tetrazol-5-yl)pyridine and its derivatives be used in biological applications?

A7: Yes, studies have explored the biological activities of 2-(1H-Tetrazol-5-yl)pyridine derivatives. For example, copper(II) complexes containing pendant arm-pyridyltetrazole ligands have demonstrated promising DNA binding and cleavage activities, along with cytotoxic effects against cancer cell lines. [] This indicates their potential as therapeutic agents, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。